

Spectroscopic analysis of L-Amoxicillin

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Compound of Interest

Compound Name: *L-Amoxicillin*

Cat. No.: *B000794*

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An in-depth technical guide to the spectroscopic analysis of **L-Amoxicillin** for researchers, scientists, and drug development professionals.

Introduction

L-Amoxicillin is a broad-spectrum, semi-synthetic antibiotic from the aminopenicillin class, widely used to treat bacterial infections. Its efficacy is intrinsically linked to its chemical structure, particularly the β -lactam ring. Consequently, rigorous analytical characterization is paramount for quality control, stability testing, and formulation development. Spectroscopic techniques are fundamental tools for the qualitative and quantitative analysis of Amoxicillin, providing detailed information on its molecular structure, purity, and behavior in various matrices. This guide details the application of key spectroscopic methods—UV-Visible, FT-IR, NMR, and Mass Spectrometry—for the comprehensive analysis of **L-Amoxicillin**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative determination of Amoxicillin. The method is often employed in pharmaceutical assays due to its simplicity, speed, and cost-effectiveness. The analysis can be performed directly, by measuring the intrinsic absorbance of the molecule, or indirectly, through the formation of a colored complex.

Quantitative Data

The absorption maximum (λ_{max}) of Amoxicillin is highly dependent on the solvent used.

Solvent/Reagent	λ_{max} (nm)	Method Type
0.1 N Hydrochloric Acid (HCl)	229, 272 nm	Direct
0.1 N Hydrochloric Acid (HCl)	230 nm	Direct
0.1 N Sodium Hydroxide (NaOH)	247 nm	Direct
Ethanol	230, 274 nm	Direct
Dimethyl sulfoxide-acetonitrile (50% v/v)	270 nm	Direct
0.1% Trifluoroacetic Acid (TFA)	228 nm	Direct
Potassium Permanganate (KMnO ₄)	525 nm	Indirect
Bromocresol Green	630 nm	Indirect
Cobalt(II) Complex	Not Specified	Indirect

Table 1: UV-Visible Absorption Maxima for **L-Amoxicillin** Analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Direct Quantification in 0.1N HCl

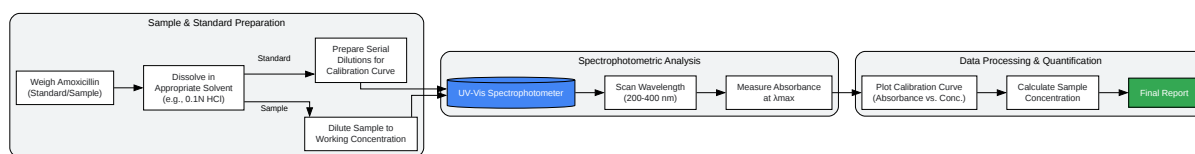
- **Standard Stock Solution Preparation:** Accurately weigh 10 mg of Amoxicillin standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with 0.1N HCl to obtain a concentration of 1000 µg/mL.
- **Working Standard Solution:** Dilute 1 mL of the stock solution into a 100 mL volumetric flask and make up the volume with 0.1N HCl to get a concentration of 10 µg/mL.
- **Sample Preparation:** Weigh the powder from Amoxicillin capsules equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, dissolve in 0.1N HCl, and make up the volume. Further dilute to achieve a final concentration within the linear range (e.g., 1-5 µg/mL).

- Spectrophotometric Measurement: Scan the resulting solution in the UV range (200–400 nm) against a 0.1N HCl blank. Measure the absorbance at the λ_{max} of 230 nm.
- Quantification: Construct a calibration curve by preparing a series of dilutions (e.g., 1, 2, 3, 4, 5 $\mu\text{g/mL}$) from the working standard solution and measuring their absorbance. Determine the concentration of the sample from the calibration curve.

Indirect Quantification via Complexation with Bromocresol Green

- Solvent Preparation: Prepare a 50% (v/v) mixture of dimethyl sulfoxide (DMSO) and acetonitrile (AcN).^[4]
- Stock Solutions:
 - Amoxicillin (0.01 M): Dissolve an appropriate amount of Amoxicillin trihydrate in the DMSO-AcN mixture.^[4]
 - Bromocresol Green (0.001 M): Dissolve 0.0349 g of bromocresol green in the DMSO-AcN mixture.^[4]
- Complex Formation: Mix standard or sample solutions of Amoxicillin with the bromocresol green solution. An ion-pair complex will form.^[4]
- Spectrophotometric Measurement: Measure the absorbance of the resulting bluish-green complex at a wavelength of 630 nm against a reagent blank.^[4]
- Quantification: A linear relationship between absorbance and concentration is typically observed in the range of 1-18 $\mu\text{g/mL}$.^[4]

Workflow for UV-Vis Analysis



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Caption: General workflow for quantitative analysis of Amoxicillin using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and structural characterization of Amoxicillin. It provides a molecular "fingerprint" by detecting the vibrational frequencies of functional groups within the molecule. This method is crucial for confirming the identity of the active pharmaceutical ingredient (API) and detecting impurities or degradation.

Quantitative Data

The FT-IR spectrum of Amoxicillin shows several characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3200	O-H and N-H Stretching	Phenol, Carboxylic Acid, Amine, Amide
~3000	C-H Stretching	Aromatic and Aliphatic C-H
1770 - 1776	C=O Stretching	β-Lactam Ring
1686 - 1693	C=O Stretching (Amide I)	Secondary Amide
1656 - 1650	N-H Bending / C=O Stretching	Primary Amine / Secondary Amide
1582 - 1593	Asymmetric Stretching	Carboxylate (R-COO ⁻)
1500 - 1300	C=C Stretching / N-H Bending	Aromatic Ring / Secondary Amide
~1397	Symmetric Stretching	Carboxylate (R-COO ⁻)
~1250	C-N Stretching	Primary Amine

Table 2: Characteristic FT-IR Absorption Bands for **L-Amoxicillin**.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

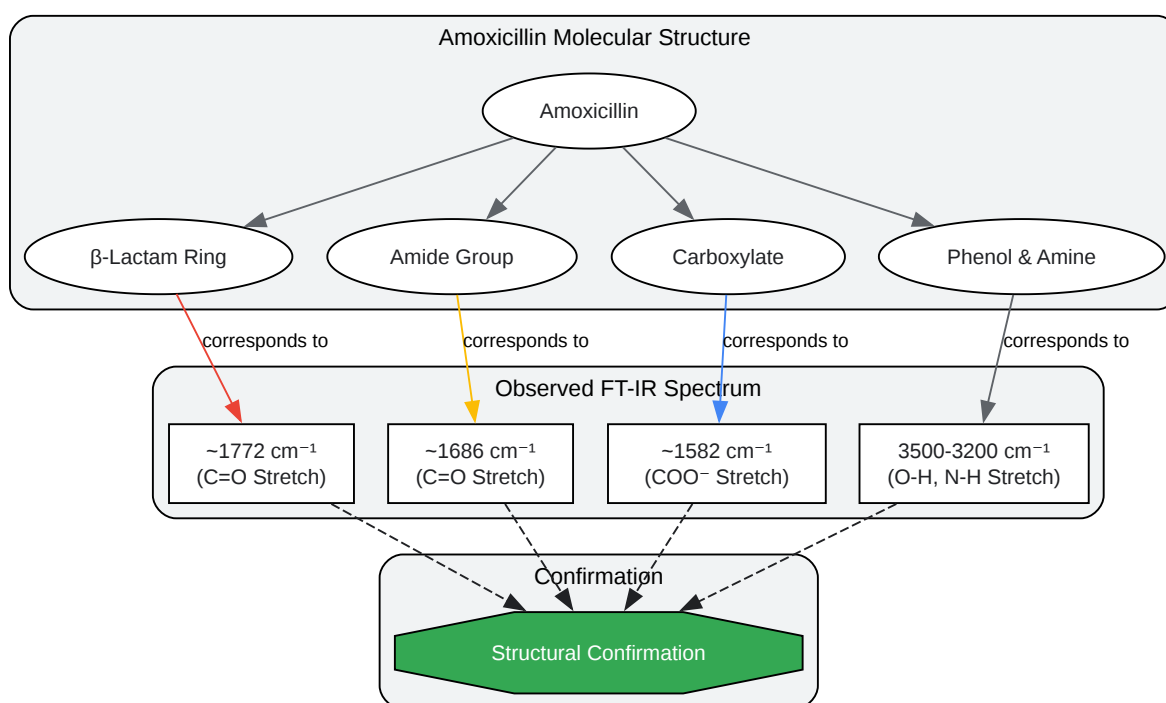
Experimental Protocol

Analysis of Solid Sample (Ground Tablet)

- Sample Preparation: No extensive sample preparation is required for techniques like Attenuated Total Reflectance (ATR)-FTIR. For transmission analysis, a small amount of the ground Amoxicillin tablet or pure API is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: An FT-IR spectrometer (e.g., Agilent MicroLab FTIR) is used.[\[2\]](#)
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure KBr pellet) is collected.
 - The sample is placed on the ATR crystal or the pellet is placed in the sample holder.

- The spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Analysis: The resulting spectrum is compared with a reference spectrum of a standard Amoxicillin sample. The presence of characteristic peaks, especially the strong carbonyl absorptions between $1800\text{--}1650\text{ cm}^{-1}$, confirms the identity of Amoxicillin.[2]

Logical Diagram for Structural Confirmation



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Caption: Correlation of Amoxicillin's functional groups with key FT-IR spectral peaks.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of Amoxicillin and its degradation products. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high specificity and sensitivity for analysis in complex matrices.

Quantitative Data

Electrospray ionization (ESI) in positive mode is commonly used for Amoxicillin analysis.

m/z (Mass-to-Charge Ratio)	Ion	Description
366.1118	$[M+H]^+$	Protonated molecular ion of Amoxicillin
349.0853	$[M+H-NH_3]^+$	Loss of ammonia from the parent ion
208	Fragment Ion	Result of β -lactam ring cleavage
160	Fragment Ion	Cleavage across the β -lactam ring
114	Fragment Ion	Common fragment from ring-opening modes

Table 3: Key Ions in the ESI⁺ Mass Spectrum of **L-Amoxicillin**.[\[9\]](#)[\[10\]](#)[\[11\]](#)

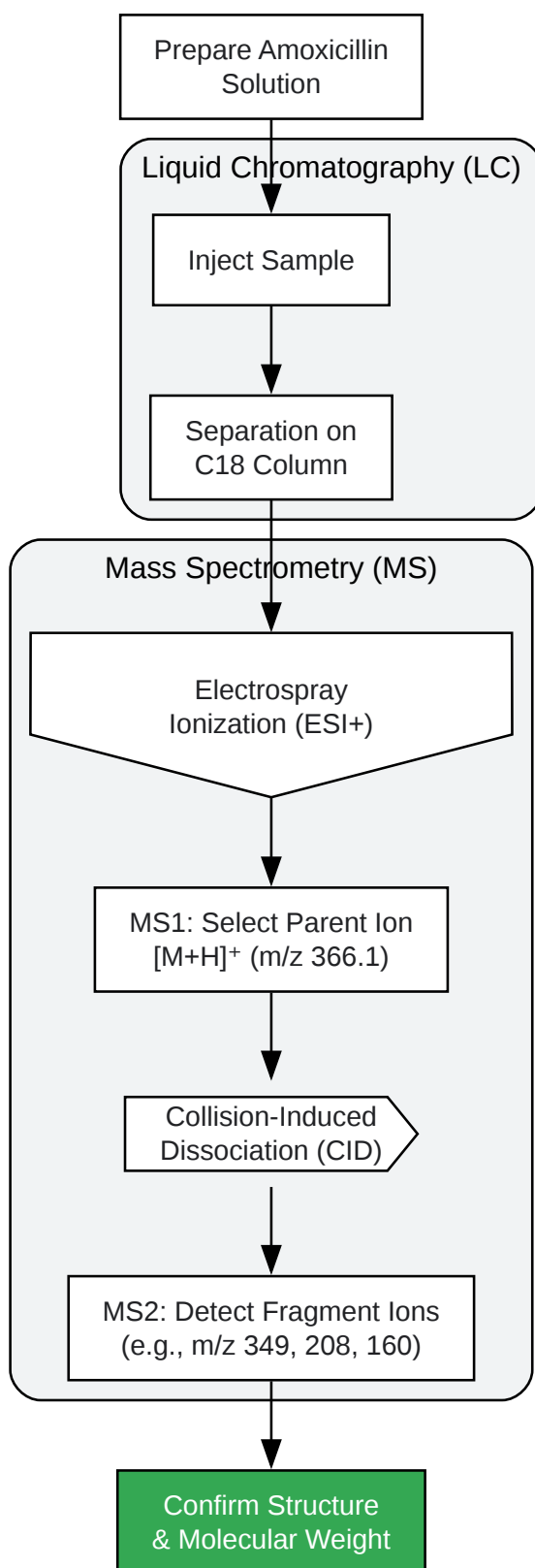
Experimental Protocol

LC-MS/MS Analysis

- **Sample Preparation:** Prepare a ~1 mg/mL solution of Amoxicillin in a suitable solvent mixture, such as methanol and acetonitrile (4:1).[\[9\]](#) For plasma samples, a solid-phase extraction (SPE) is typically required to remove proteins and interferences.[\[12\]](#)
- **Instrumentation:** A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.[\[10\]](#)[\[12\]](#)

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., COSMOSIL 5C18-PAQ).[12]
 - Mobile Phase: A gradient or isocratic mixture, often containing water and methanol or acetonitrile with a modifier like formic acid (e.g., 0.2% formic acid in water/methanol).[12]
 - Flow Rate: Typically 0.3-0.6 mL/min.[12][13]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[9][14]
 - Analysis Mode: Full scan to identify the parent ion ($[M+H]^+$ at m/z 366.1) followed by tandem MS (MS/MS) to generate fragment ions for structural confirmation. Collision-Induced Dissociation (CID) is used to fragment the parent ion.[10]
- Data Analysis: The parent ion and its characteristic fragment ions are used to confirm the identity of Amoxicillin. For quantification, a multiple-reaction monitoring (MRM) method is often developed, monitoring specific transitions (e.g., m/z 366.2 \rightarrow 349.1).[14]

Workflow for LC-MS/MS Identification



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Caption: Workflow for the identification of Amoxicillin using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons (^1H NMR) and carbons (^{13}C NMR) in the Amoxicillin molecule. It is an indispensable tool for absolute structure confirmation, characterization of impurities, and studying drug-excipient interactions.

Quantitative Data

Chemical shifts (δ) are dependent on the solvent and pH. The following are representative values.

^1H NMR Chemical Shifts

Proton Assignment	Representative Chemical Shift (δ , ppm)	Multiplicity
-CH₃	~1.1	Singlet
-CH ₃	~1.2	Singlet
-CH ₂ -	~1.3	Doublet
-C(CH ₃) ₂	~1.5	Singlet
R-CO-O-CH-	~4.6	Triplet
R-CO-NH-	~5.6	Doublet
R-CO-NH-	~8.4	Triplet
R-CO-NH-	~8.5	Doublet

| R-COOH | ~9.4 | Singlet |

Table 4: Representative ^1H NMR Chemical Shifts for an Amoxicillin derivative.^[15] Note: Specific shifts for pure Amoxicillin vary; this provides an example of assignments.^{[16][17]}

^{13}C NMR Chemical Shifts

Carbon Assignment	Representative Chemical Shift (δ , ppm)
Methyl Carbons (C(CH₃)₂)	~25-30
Thiazolidine Ring Carbons	~60-75
Aromatic Ring Carbons	~115-160
Amide Carbonyl	~170
β -Lactam Carbonyl	~175

| Carboxyl Carbon | ~177 |

Table 5: Approximate ¹³C NMR Chemical Shift Ranges for Amoxicillin.[16][18]

Experimental Protocol

- **Sample Preparation:** Dissolve approximately 10 mg of the Amoxicillin sample in 0.7-1.0 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[16][19]
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
- **Data Acquisition:**
 - Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
 - Advanced two-dimensional (2D) experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed to aid in the complete and unambiguous assignment of all signals.[16]
- **Data Analysis:** The chemical shifts, signal integrations (for ¹H), multiplicities (splitting patterns), and correlations from 2D spectra are used to piece together the molecular structure, confirming the identity and purity of Amoxicillin.

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